Dimethylamiloride hydrochloride

Descripción general

Descripción

Selective Na+/H+ exchange blocker (IC50 = 6.9 μM). Shows greater potency and selectivity than analog, amiloride. Inhibits proliferation and induces differentiation of HL-60 cells. Shows anti-ischemic effects in vivo.

Sodium-hydrogen exchangers (NHE) are involved in maintaining sodium and pH balance in a variety of tissues. They are also known as sodium-hydrogen antiporters and solute carrier family 9 members. 5-(N,N-dimethyl)-Amiloride (DMA) inhibits NHE1, NHE2, and NHE3 with Ki values of 0.02, 0.25, and 14 μM, respectively. Because NHE1 is present in dorsal root ganglion and spinal cord, DMA was investigated for its ability to reduce inflammatory pain in rat nociception behavior tests.

5-(N,N)-Dimethylamiloride Hydrochloride is a Na(+)-H+ exchange inhibitor.

Mecanismo De Acción

Target of Action

5-(N,N-Dimethyl)amiloride hydrochloride, also known as DMA, is a derivative of amiloride . It is a selective inhibitor of Na+/H+ exchangers . These exchangers are proteins involved in intracellular pH homeostasis of many mammalian cell types . The primary targets of DMA are NHE1, NHE2, and NHE3 .

Mode of Action

DMA interacts with its targets (NHE1, NHE2, and NHE3) by inhibiting their function . This inhibition results in the retention of H+ ions and a decrease in intracellular pH . The compound works by selectively blocking the Na+/H+ antiport .

Biochemical Pathways

The Na+/H+ exchanger (NHE) is a protein that has been involved in intracellular pH homeostasis of many mammalian cell types . By inhibiting the function of NHE1, NHE2, and NHE3, DMA affects the intracellular pH homeostasis . This can have downstream effects on various biochemical pathways within the cell.

Result of Action

The inhibition of Na+/H+ exchangers by DMA leads to the retention of H+ ions and a decrease in intracellular pH . This can have various molecular and cellular effects, depending on the specific cell type and physiological context. DMA has been investigated for its ability to reduce inflammatory pain .

Action Environment

The action, efficacy, and stability of DMA, like other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the drug, and the temperature . .

Análisis Bioquímico

Biochemical Properties

5-(N,N-Dimethyl)amiloride hydrochloride selectively inhibits Na+/H+ exchangers in cellular membranes, specifically NHE1, NHE2, and NHE3 . This results in the retention of hydrogen ions and a decrease in intracellular pH . The compound interacts with these exchangers, blocking their function and altering the biochemical reactions within the cell .

Cellular Effects

The inhibition of Na+/H+ exchangers by 5-(N,N-Dimethyl)amiloride hydrochloride impacts various cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by altering the balance of sodium and hydrogen ions within the cell .

Molecular Mechanism

5-(N,N-Dimethyl)amiloride hydrochloride exerts its effects at the molecular level by binding to Na+/H+ exchangers and inhibiting their function . This leads to changes in gene expression and enzyme activity within the cell .

Metabolic Pathways

5-(N,N-Dimethyl)amiloride hydrochloride is involved in the metabolic pathway of sodium and hydrogen ion exchange . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Actividad Biológica

Dimethylamiloride hydrochloride (DMA) is a derivative of amiloride that has garnered attention for its diverse biological activities, particularly in the realms of ion transport modulation, insulin secretion enhancement, and potential therapeutic applications in various diseases. This article delves into the biological activity of DMA, supported by data tables, case studies, and detailed research findings.

Ion Transport Modulation:

DMA primarily functions as an inhibitor of Na+/H+ exchangers (NHEs), which play a crucial role in regulating intracellular pH and sodium levels. By inhibiting these exchangers, DMA leads to the retention of H+ ions, resulting in a decrease in intracellular pH. This action has implications for various cellular processes, including insulin secretion and cardiac function.

Insulin Secretion Enhancement:

Research indicates that DMA enhances insulin secretion from pancreatic β-cells. It facilitates time-dependent potentiation (TDP) of insulin release, a process that is typically absent under certain conditions. This effect is partly mediated through the inhibition of neuronal nitric oxide synthase (nNOS), which increases the availability of arginine—a key amino acid involved in insulin signaling pathways .

Table 1: Summary of Biological Activities of DMA

Case Studies

-

Insulin Secretion and Diabetes:

A study demonstrated that DMA significantly improved glucose homeostasis in mouse models of Type 2 diabetes. The compound enhanced insulin release and facilitated TDP, indicating its potential as a therapeutic agent for managing diabetes . -

Cardiac Function:

In experiments involving rat cardiomyocytes, DMA was shown to increase calcium sensitivity and enhance contractile function. These findings suggest that DMA could be beneficial in treating heart conditions characterized by impaired calcium handling . -

Sensory Transduction:

Research on lobster olfactory receptor neurons revealed that DMA effectively inhibits odorant-evoked activity, suggesting its potential use as a tool for studying sensory transduction mechanisms .

Análisis De Reacciones Químicas

Inhibition of TRPA1 Ion Channels

DMA demonstrates potent inhibition of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are critical mediators of nociception and inflammatory responses. In TRPA1-expressing HEK-293 cells, DMA suppressed allyl isothiocyanate (AITC)-induced calcium influx in a concentration-dependent manner .

| Concentration (µM) | Inhibition of Ca²⁺ Signal | IC₅₀ |

|---|---|---|

| 50 | Partial inhibition | ~60 µM |

| 100 | Significant inhibition | |

| 200 | Near-complete inhibition |

This inhibition is non-competitive, as DMA binds to allosteric sites on TRPA1, altering channel gating dynamics .

Modulation of Na⁺/Ca²⁺ Exchangers (NCX)

DMA selectively inhibits reverse-mode Na⁺/Ca²⁺ exchangers (NCX), impacting intracellular calcium homeostasis. In rat cardiomyocytes:

-

Mechanism : Binds to extracellular-facing NCX domains, stabilizing the exchanger in a calcium-sensitive state .

Table: DMA’s Dose-Dependent Effects on NCX Activity

| DMA Concentration | NCX Current Modulation |

|---|---|

| 1 µM | No significant effect |

| 10 µM | +35–40% current increase |

| 50 µM | Saturation of effect |

Enhancement of Calcium Sensitivity in Cardiomyocytes

DMA augments calcium sensitivity in both normal and hypertrophied cardiomyocytes, facilitating stronger contractile responses at lower calcium concentrations .

Key Findings :

-

At 10 µM, DMA reduced the Ca²⁺ concentration required for half-maximal force generation (EC₅₀) by 25%.

-

This effect is attributed to DMA’s interaction with troponin C, enhancing myofilament calcium binding .

Interaction with Na⁺/H⁺ Exchangers (NHE)

While less potent than amiloride, DMA weakly inhibits NHE isoforms (IC₅₀ ~300 µM) . This ancillary activity may contribute to its antiarrhythmic effects in cardiac tissues.

Stability and Reactivity in Solution

DMA hydrochloride is stable in aqueous buffers (pH 4–8) but degrades under strongly alkaline conditions (pH >10), forming inactive dimethylamine byproducts.

| Condition | Stability |

|---|---|

| pH 7.4, 25°C | >24 hours (no degradation) |

| pH 10, 37°C | 50% degradation in 2 hours |

Propiedades

IUPAC Name |

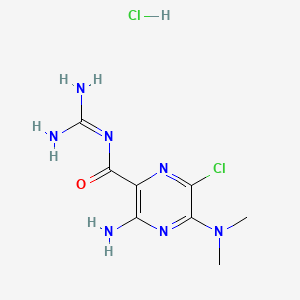

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUPTHVVXMBJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017824 | |

| Record name | Dimethylamiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-97-4 | |

| Record name | Dimethylamiloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMILORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.